
(2-Ethylpyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Ethylpyridin-4-yl)boronic acid” is a boronic acid compound. Its IUPAC name is 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is related to other boronic acid compounds such as “(2-Methylpyridin-4-yl)boronic Acid” and "(2-ETHYLPYRIDIN-4-YL)BORONIC ACID PINACOL ESTER" .
Molecular Structure Analysis
The molecular formula of “(2-Ethylpyridin-4-yl)boronic acid” is C7H10BNO2 . The InChI code is 1S/C13H20BNO2/c1-6-11-9-10(7-8-15-11)14-16-12(2,3)13(4,5)17-14 .Physical And Chemical Properties Analysis
“(2-Ethylpyridin-4-yl)boronic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . It is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
(2-Ethylpyridin-4-yl)boronic acid, like other boronic acids, is likely used in cross-coupling reactions, which are valuable in creating complex organic compounds. These reactions are essential in pharmaceuticals and agrochemicals synthesis .
Catalysis
Boronic acids are known to act as catalysts in various organic transformations due to their ability to form reversible covalent bonds with substrates, thus facilitating reaction processes .
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their biological activity and as intermediates in the synthesis of more complex molecules with potential therapeutic applications .
Polymer and Optoelectronics Materials
The compound may be used in the development of polymer or optoelectronic materials due to its ability to modify physical properties and enhance performance .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases, which makes them useful in sensing applications for detecting various analytes, including carbohydrates and anions like fluoride or cyanide .
Click Chemistry
The compound might be involved in click chemistry reactions, which are used to quickly and reliably synthesize substances with the boronic acid moiety, often for pharmaceutical agents or sensors .
Safety and Hazards
“(2-Ethylpyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It may form combustible dust concentrations in air .
Wirkmechanismus
Target of Action
The primary target of (2-Ethylpyridin-4-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .
Mode of Action
The compound participates in electronically divergent processes with the metal catalyst in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids are generally metabolized through deboronation, yielding boric acid . Boric acid has low toxicity in humans, with lethal doses comparable to that of sodium chloride, common table salt .
Result of Action
The result of the action of (2-Ethylpyridin-4-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .
Action Environment
The action of (2-Ethylpyridin-4-yl)boronic acid is influenced by the reaction conditions, including temperature, solvent, and the presence of a metal catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of conditions .
Eigenschaften
IUPAC Name |
(2-ethylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMFWKBCFLYDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634892 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpyridin-4-yl)boronic acid | |
CAS RN |
1189545-99-0 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


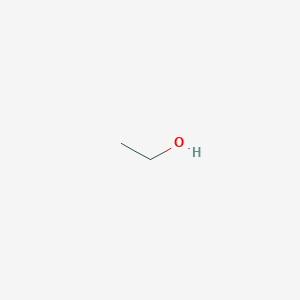
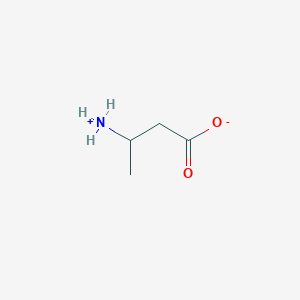
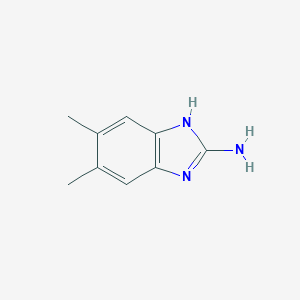
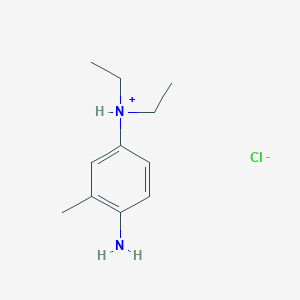

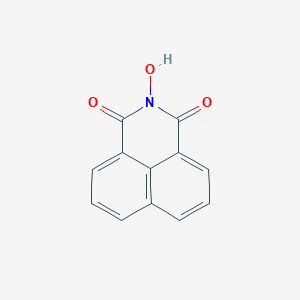
![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
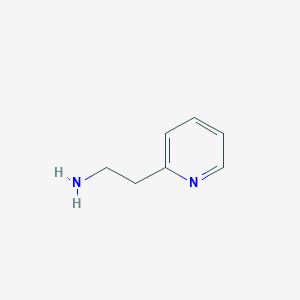
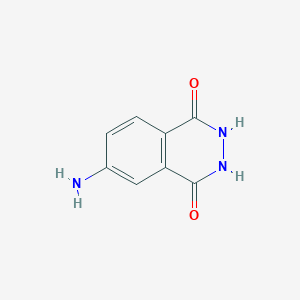
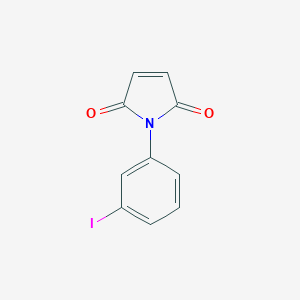
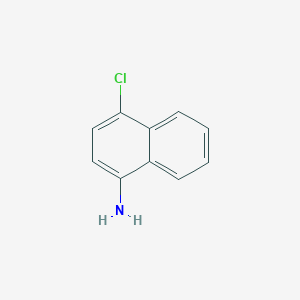
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)